Cathasterone
Overview
Description
Cathasterone is a naturally occurring brassinosteroid, a class of plant-specific steroid hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound, specifically, is a precursor in the biosynthesis of other brassinosteroids like brassinolide and castasterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cathasterone can be synthesized from plant sterols such as stigmasterol. The synthesis involves multiple steps, including oxidation and reduction reactions. For instance, stigmasterol can be converted to 24-epithis compound through a series of reactions involving oxidation at specific carbon positions .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is typically synthesized in laboratory settings for research purposes. The process generally involves the extraction of precursor sterols from plant sources followed by chemical synthesis to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .
Scientific Research Applications
Cathasterone has several scientific research applications:
Mechanism of Action
Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .
Comparison with Similar Compounds
Brassinolide: The most active brassinosteroid, known for its strong growth-promoting effects.
Castasterone: Another potent brassinosteroid, closely related to brassinolide.
Teasterone: A less active brassinosteroid, serving as an intermediate in the biosynthesis of more active compounds.
Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .
Biological Activity
Cathasterone, a significant brassinosteroid (BR), plays a crucial role in plant growth and development. This article provides an in-depth analysis of its biological activity, including its biosynthetic pathways, physiological effects, and research findings from various studies.
1. Overview of this compound
This compound (CT) is a C28 brassinosteroid derived from cholesterol through a series of enzymatic transformations. It is recognized for its potent biological activities, influencing various physiological processes in plants such as cell elongation, division, and stress responses.
2. Biosynthesis of this compound
The biosynthetic pathway of this compound involves several key steps:
- Starting Material : Cholesterol
- Intermediate Compounds :
- Cholesterol → Campesterol → Campestanol
- Campestanol → 6-deoxothis compound → this compound
This pathway is characterized by multiple enzymatic reactions mediated by cytochrome P450 enzymes and other proteins that facilitate the conversion of sterols into biologically active brassinosteroids .
3. Biological Activities
This compound exhibits numerous biological activities, including:
- Promoting Cell Elongation : CT enhances cell elongation in various plant species, contributing to overall plant height and biomass .
- Stress Resistance : It plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity .
- Regulation of Gene Expression : CT influences the expression of genes involved in growth regulation and stress responses, often through complex signaling pathways involving other phytohormones .
4.1 Physiological Effects on Plants
A study conducted on Lactuca sativa (lettuce) demonstrated that exogenous application of this compound significantly improved growth parameters under salt stress conditions. The treated plants exhibited enhanced biomass accumulation and improved chlorophyll content compared to untreated controls .
4.2 Mechanistic Insights
Research has identified that this compound interacts with specific receptors in plants, leading to the activation of downstream signaling pathways that regulate growth and development. For instance, the interaction with BRI1 (Brassinosteroid Insensitive 1) has been shown to be crucial for mediating the effects of BRs including this compound .
5. Data Table: Summary of Biological Activities
6. Conclusion
This compound is a vital component in the brassinosteroid family, influencing various aspects of plant biology. Its ability to promote growth and enhance stress resistance makes it a subject of interest for agricultural applications aimed at improving crop resilience.
7. Future Directions
Further research is necessary to fully elucidate the molecular mechanisms underlying this compound's action in plants. Investigations into its potential applications in agriculture could lead to more sustainable practices that enhance crop yields under challenging environmental conditions.
Properties
IUPAC Name |
(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPGVHCEQDJCZ-VGEHDTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041168 | |
Record name | Cathasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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